molecular formula C12H18N2O2 B6352711 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine CAS No. 1099047-33-2

2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine

Cat. No.: B6352711
CAS No.: 1099047-33-2
M. Wt: 222.28 g/mol
InChI Key: PJXMBEWLERQSDP-UHFFFAOYSA-N
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Description

2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is an organic compound with a complex structure that includes a tert-butyl group, a phenoxy group, and an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common route involves the reaction of 3-tert-butylphenol with a suitable halogenated acetamidine precursor under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-tert-Butyl-phenoxy)benzaldehyde
  • 2-(3-tert-Butyl-phenoxy)acetonitrile
  • 2-(3-tert-Butyl-phenoxy)-5-(trifluoromethyl)phenylamine

Uniqueness

2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXMBEWLERQSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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